molecular formula C22H27N3O4S B11337840 N-[4-(acetylamino)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337840
M. Wt: 429.5 g/mol
InChI Key: OMLACZIKNLUUGB-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. It is often studied for its potential therapeutic properties and its role as a chemical intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Introduction of the Methanesulfonyl Group: The next step involves the sulfonylation of 3-methylbenzyl chloride with methanesulfonyl chloride to form the corresponding sulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the methanesulfonyl intermediate in the presence of a base, such as triethylamine, to form the desired piperidine carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the corresponding alcohols or amines.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and pain management.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETAMIDOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27N3O4S/c1-16-4-3-5-18(14-16)15-30(28,29)25-12-10-19(11-13-25)22(27)24-21-8-6-20(7-9-21)23-17(2)26/h3-9,14,19H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

OMLACZIKNLUUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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